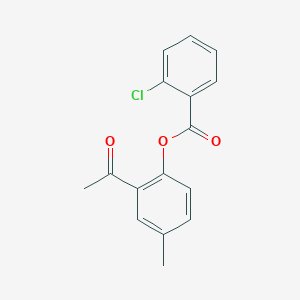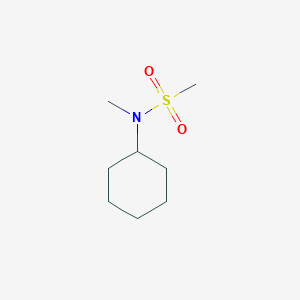
Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, also known as THPP-1, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. THPP-1 has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including DNA topoisomerase II and tubulin. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting DNA topoisomerase II. This compound has also been shown to inhibit the polymerization of tubulin, which is essential for cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in various fields. Additionally, the development of this compound derivatives with improved solubility and potency could enhance its potential as a therapeutic agent.
合成法
Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate can be synthesized through various methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of ethyl 6-bromo-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate with 2,3-dimethoxybenzaldehyde in the presence of a base and a solvent. The multistep synthesis method involves the reaction of ethyl 6-bromo-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate with various reagents, including 2,3-dimethoxybenzaldehyde, followed by purification steps.
科学的研究の応用
Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, this compound has been shown to have potential use as a herbicide by inhibiting the growth of weeds. In material science, this compound has been shown to have potential use as a building block for the synthesis of functional materials, such as liquid crystals.
特性
分子式 |
C16H19F3N2O6 |
|---|---|
分子量 |
392.33 g/mol |
IUPAC名 |
ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C16H19F3N2O6/c1-4-27-13(22)10-11(8-6-5-7-9(25-2)12(8)26-3)20-14(23)21-15(10,24)16(17,18)19/h5-7,10-11,24H,4H2,1-3H3,(H2,20,21,23) |
InChIキー |
NIJSHWGTKMTGBK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=C(C(=CC=C2)OC)OC |
正規SMILES |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=C(C(=CC=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)

![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)





![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)

